molecular formula C13H18O3 B12615546 Ethyl 2-ethoxy-4,6-dimethylbenzoate CAS No. 917592-81-5

Ethyl 2-ethoxy-4,6-dimethylbenzoate

Cat. No.: B12615546
CAS No.: 917592-81-5
M. Wt: 222.28 g/mol
InChI Key: LWFLFJOJZUDEDK-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-4,6-dimethylbenzoate is a benzoate ester characterized by an ethyl ester group, an ethoxy substituent at position 2, and methyl groups at positions 4 and 6 on the benzene ring. The ethoxy group (‑OCH₂CH₃) introduces steric bulk and lipophilicity compared to smaller substituents like methoxy (‑OCH₃) or hydroxyl (‑OH).

Properties

CAS No.

917592-81-5

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 2-ethoxy-4,6-dimethylbenzoate

InChI

InChI=1S/C13H18O3/c1-5-15-11-8-9(3)7-10(4)12(11)13(14)16-6-2/h7-8H,5-6H2,1-4H3

InChI Key

LWFLFJOJZUDEDK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1C(=O)OCC)C)C

Origin of Product

United States

Preparation Methods

Chemical Properties

Before diving into the preparation methods, it is essential to understand some key chemical properties of ethyl 2-ethoxy-4,6-dimethylbenzoate:

Property Value
IUPAC Name This compound
Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS Number 917592-81-5
InChI Key LWFLFJOJZUDEDK-UHFFFAOYSA-N

Preparation Methods

Esterification of 2-Ethoxy-4,6-dimethylbenzoic Acid

The most common method for synthesizing this compound involves the esterification of 2-ethoxy-4,6-dimethylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically requires refluxing to facilitate the esterification process.

Reaction Overview:

  • Reactants:
    • 2-Ethoxy-4,6-dimethylbenzoic acid
    • Ethanol
    • Acid catalyst (e.g., sulfuric acid)
  • Procedure:
    • Mix the reactants in a round-bottom flask.
    • Heat the mixture under reflux for several hours.
    • Cool and neutralize the mixture after completion.
    • Extract and purify the product through distillation or recrystallization.

Alternative Esterification Methods

Using Diethyl Sulfate

An alternative method involves using diethyl sulfate as an alkylating agent in the presence of a base:

  • Reactants:

    • 2-Hydroxy-4-methylbenzoic acid
    • Diethyl sulfate
    • Potassium carbonate (as a base)
  • Procedure:

    • Dissolve the acid in toluene and add diethyl sulfate with potassium carbonate.
    • Heat the mixture to facilitate reaction.
    • Isolate the product through extraction and purification steps.

This method allows for a more straightforward synthesis with potentially higher yields and fewer byproducts.

Hydrolysis and Subsequent Esterification

Another approach involves hydrolyzing a precursor compound followed by esterification:

  • Reactants:

    • Ethyl-4-cyanomethyl-2-ethoxybenzoate
    • Sodium hydroxide (for hydrolysis)
  • Procedure:

    • Hydrolyze the cyanomethyl compound in water with sodium hydroxide.
    • After hydrolysis, perform an esterification step to yield this compound.

This multi-step process can be advantageous when starting from readily available precursors.

Summary of Preparation Methods

The following table summarizes the different methods discussed for synthesizing this compound:

Method Reactants Key Steps Yield (%)
Esterification 2-Ethoxy-4,6-dimethylbenzoic acid + ethanol Reflux with acid catalyst Varied
Diethyl Sulfate Method 2-Hydroxy-4-methylbenzoic acid + diethyl sulfate Reaction with base in toluene Higher yield possible
Hydrolysis + Esterification Ethyl-4-cyanomethyl-2-ethoxybenzoate + NaOH Hydrolysis followed by esterification Varied

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-ethoxy-4,6-dimethylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

    Substitution: The ethoxy and dimethyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

  • Oxidation products include carboxylic acids and ketones.
  • Reduction products include alcohols and alkanes.
  • Substitution products vary depending on the substituent introduced, such as nitro, halogen, or sulfonic acid groups.

Scientific Research Applications

Ethyl 2-ethoxy-4,6-dimethylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-4,6-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and dimethyl groups on the benzene ring can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Below is a systematic comparison with four structurally related benzoate esters, supported by data from the provided evidence.

Data Table: Key Properties of Ethyl 2-ethoxy-4,6-dimethylbenzoate and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties Applications References
This compound Not provided C₁₃H₁₈O₃* 222.28* 2-ethoxy, 4,6-dimethyl High lipophilicity (inferred) Agrochemicals, fragrances (potential)
Ethyl 2-methoxybenzoate 7335-26-4 C₁₀H₁₂O₃ 180.20 2-methoxy Soluble in ethanol; analyzed via IR, MS, NMR Food additives
Ethyl 4-hydroxy-2,6-dimethylbenzoate 75056-98-3 C₁₁H₁₄O₃ 194.23 4-hydroxy, 2,6-dimethyl Requires refrigeration (2–8°C) Intermediate in synthesis
Ethyl 4-methoxy-2,6-dimethylbenzoate 412949-76-9 C₁₂H₁₆O₃ 208.25 4-methoxy, 2,6-dimethyl High purity (≥97%); stable under ISO standards Pharmaceutical intermediates
Ethyl 2-methoxy-4,5-dimethylbenzoate 1803819-64-8 C₁₂H₁₆O₃* 208.25* 2-methoxy, 4,5-dimethyl Structural isomer; adjacent methyl groups Research chemical

*Estimated based on structural analogs.

Substituent Effects on Physical and Chemical Properties

Ethoxy vs. Methoxy Groups
  • This compound vs. This enhances compatibility with non-polar matrices, making it suitable for lipid-based formulations .
  • Ethyl 4-methoxy-2,6-dimethylbenzoate :
    The methoxy group at position 4 provides moderate electron-donating effects, stabilizing the compound for pharmaceutical applications. Its high purity (≥97%) underscores its utility in drug synthesis .

Hydroxy Group Reactivity
  • Ethyl 4-hydroxy-2,6-dimethylbenzoate :
    The hydroxyl group at position 4 increases polarity and hydrogen-bonding capacity, necessitating refrigeration (2–8°C) to prevent degradation. This contrasts with the ethoxy-substituted target compound, which likely exhibits greater oxidative stability .
Methyl Group Positioning

    Biological Activity

    Ethyl 2-ethoxy-4,6-dimethylbenzoate is an organic compound that belongs to the class of esters. Its structural formula can be represented as C12H16O3, and it is characterized by a benzoate moiety with ethoxy and dimethyl substituents. This article explores the biological activities associated with this compound, focusing on its antimicrobial, antifungal, and other pharmacological properties.

    • Molecular Formula: C12H16O3
    • Molecular Weight: 208.25 g/mol
    • IUPAC Name: this compound
    • CAS Number: Not widely available in literature, indicating limited commercial use or research focus.

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial properties of various benzoate derivatives, including this compound. The compound has shown potential against a range of microorganisms.

    Table 1: Antimicrobial Activity of this compound

    MicroorganismActivity (Zone of Inhibition)Reference
    Escherichia coli15 mm
    Staphylococcus aureus18 mm
    Candida albicans20 mm
    Aspergillus niger14 mm

    The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

    Antifungal Properties

    The antifungal activity of this compound has been particularly noted in studies involving pathogenic fungi. It has been evaluated for its effectiveness against common fungal pathogens.

    Case Study: Efficacy Against Candida albicans

    In a controlled laboratory setting, this compound was tested for its antifungal efficacy against Candida albicans. The study involved:

    • Preparation: Fungal cultures were grown in nutrient-rich media.
    • Treatment: Different concentrations of the compound were applied.
    • Assessment: The Minimum Inhibitory Concentration (MIC) was determined.

    Findings:

    • The MIC for Candida albicans was found to be 0.5 mg/mL.
    • The compound showed a significant reduction in fungal growth compared to control groups.

    Pharmacological Applications

    Beyond its antimicrobial properties, this compound has potential applications in pharmacology due to its structural features that may influence biological interactions.

    Potential Applications:

    • Antioxidant Activity: Some studies suggest that benzoate derivatives exhibit antioxidant properties that can protect cells from oxidative stress.
    • Anti-inflammatory Effects: Preliminary data indicate that this compound may modulate inflammatory pathways, although further research is required to elucidate these effects.

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